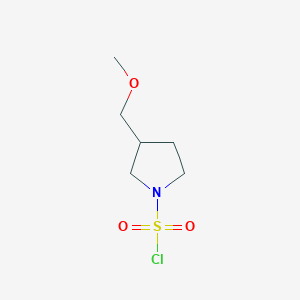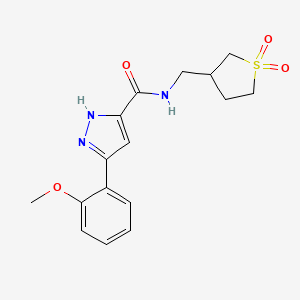
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The introduction of various functional groups into the pyrazole core can lead to compounds with a wide range of chemical and physical properties, potentially useful for various applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from readily available chemicals. For example, a novel pyrazole derivative was synthesized and characterized through techniques like NMR, mass spectra, FT-IR, and X-ray diffraction, demonstrating the feasibility of obtaining complex molecules through systematic synthetic strategies (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of pyrazole derivatives, revealing conformational details such as dihedral angles between rings and the formation of supramolecular motifs through hydrogen bonding (Kumara et al., 2018). Such structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, influenced by the nature of their substituents. These reactions can be utilized to further modify the chemical structure, altering the compound's physical and chemical properties for specific applications. The study of such reactions is essential for the development of new compounds with desired characteristics.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Analytical techniques like TG-DTG and DFT calculations can provide insights into these properties, important for the compound's application in drug formulation and material science (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide belongs to a class of compounds that have been actively studied for their unique structural properties. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative with characteristics similar to this compound and performed extensive analyses including X-ray crystallography and thermal analysis. This compound exhibited stable thermophysical properties and demonstrated interesting intermolecular interactions, which are significant in the design of materials and drugs (Kumara et al., 2018).
Anticancer Potential
- Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds exhibited significant in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan et al., 2014).
Cannabinoid Receptor Interactions
- Shim et al. (2002) studied a similar pyrazole-based compound for its interaction with the CB1 cannabinoid receptor. Their research provided insights into the molecular conformation and pharmacophore models for CB1 receptor ligands, which are crucial for understanding receptor-ligand interactions in the development of new drugs (Shim et al., 2002).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied similar compounds and found them to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is significant in the field of materials science and engineering (Yadav et al., 2015).
Microwave-Assisted Synthesis
- Hu et al. (2011) described a microwave-assisted synthesis of tetrazolyl pyrazole amides, which are structurally related to the compound . These compounds have shown promising bactericidal, pesticidal, herbicidal, and antimicrobial activities. The microwave-assisted synthesis offers a rapid and efficient method for producing these compounds (Hu et al., 2011).
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-5-3-2-4-12(15)13-8-14(19-18-13)16(20)17-9-11-6-7-24(21,22)10-11/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQZEJLGXAXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)
![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

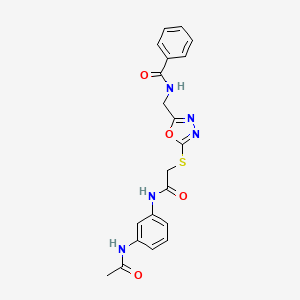
![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)
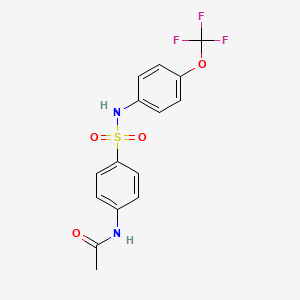

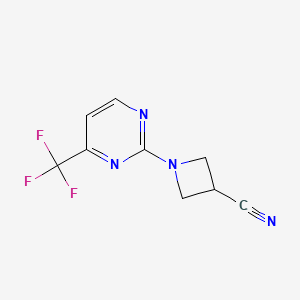
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)
